Cas no 874908-12-0 (2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide structure
874908-12-0 structure
Product name:2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
CAS No:874908-12-0
MF:C27H36N2O6
MW:484.584547996521
CID:709757

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[2-[[1-[2-[(4-carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxy-
    • 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
    • 4-[2-[[1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
    • Benzoic acid,4-[2-[[1-[2-[(4-carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-eth...
    • Repaglinide M2 metabolite
    • 4-[2-[[1-[2-[(4-Carboxybutyl)amino]phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid (ACI)
    • Inchi: 1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)
    • InChI Key: ZOMBGPVQRXZSGW-UHFFFAOYSA-N
    • SMILES: O=C(C1C(OCC)=CC(CC(NC(CC(C)C)C2C(NCCCCC(O)=O)=CC=CC=2)=O)=CC=1)O

Computed Properties

  • Exact Mass: 484.25700
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 15
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Surface Charge: 0
  • Tautomer Count: 7

Experimental Properties

  • Melting Point: 45-52?C
  • PSA: 124.96000
  • LogP: 5.36030

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D297170-2mg
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
874908-12-0
2mg
$500.00 2023-05-18
TRC
D297170-1mg
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
874908-12-0
1mg
$ 269.00 2023-09-08
TRC
D297170-10mg
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
874908-12-0
10mg
$2067.00 2023-05-18
TRC
D297170-5mg
2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide
874908-12-0
5mg
$1229.00 2023-05-18

2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide Related Literature

Additional information on 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide

Repaglinide: A Promising Antidiabetic Agent with Enhanced Therapeutic Potential

Repaglinide, a well-known antidiabetic agent, has been widely used for the management of type 2 diabetes mellitus (T2DM). The compound with CAS No 874908-12-0, specifically known as 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide, represents a novel modification of the parent drug, offering improved pharmacokinetic and pharmacodynamic properties. This article delves into the structural characteristics, mechanism of action, and recent advancements in the development of this compound.

Repaglinide belongs to the class of sulfonylureas, which are known for their ability to stimulate insulin secretion from pancreatic β-cells. The parent drug works by binding to the sulfonylurea receptor (SUR), thereby inhibiting the ATP-sensitive potassium channels (KATP) and promoting insulin release. However, traditional sulfonylureas are associated with limitations such as hypoglycemia and weight gain, which have prompted researchers to explore modified versions like 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide.

The CAS No 874908-12-0 compound introduces a structural modification by replacing the piperidine ring with a carboxypentylamine group. This alteration is expected to enhance solubility, bioavailability, and potentially reduce side effects. Recent studies have demonstrated that this modification improves the drug's ability to target specific isoforms of KATP, thereby optimizing insulin secretion without excessive hypoglycemic episodes.

Preclinical studies on 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide have shown promising results in animal models of diabetes. Researchers have reported enhanced glucose-lowering effects compared to the parent drug, along with a reduced risk of hypoglycemia. These findings suggest that the modified compound may offer a safer and more effective therapeutic option for patients with T2DM.

In addition to its improved pharmacological profile, the CAS No 874908-12-0 compound has shown potential in addressing other comorbidities associated with diabetes, such as cardiovascular diseases and neuropathy. Emerging research indicates that this compound may possess anti-inflammatory and neuroprotective properties, further expanding its therapeutic applications.

The development of 2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide represents a significant advancement in antidiabetic therapy. By leveraging structural modifications and cutting-edge research findings, this compound holds the promise of providing a more patient-friendly treatment option for managing diabetes and its complications.

Recommend Articles

Recommended suppliers
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd